molecular formula C14H14Cl2N2O B2635809 N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide CAS No. 2249145-93-3

N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide

Cat. No. B2635809
CAS RN: 2249145-93-3
M. Wt: 297.18
InChI Key: NQLSVILSJNOKDG-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dental research due to its potential in the prevention and treatment of dental caries. This compound is a derivative of amorphous calcium phosphate (ACP), which is a mineral that is naturally present in teeth and bones. CPP-ACP has been shown to have a unique mechanism of action that allows it to remineralize and strengthen tooth enamel, making it a promising candidate for the development of new dental therapies.

Mechanism of Action

N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide works by forming complexes with calcium and phosphate ions in the saliva and dental plaque, which helps to maintain a supersaturated state of calcium and phosphate ions in the oral environment. This promotes the remineralization of tooth enamel by providing a source of calcium and phosphate ions for the formation of hydroxyapatite crystals, which are the main component of tooth enamel. N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide also inhibits the growth of oral bacteria by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide has been shown to have a number of biochemical and physiological effects in the oral environment. It can increase the pH of dental plaque, which helps to neutralize the acids produced by oral bacteria and prevent demineralization of tooth enamel. N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide can also increase the concentration of calcium and phosphate ions in saliva, which promotes the remineralization of tooth enamel. In addition, N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide has been shown to have anti-inflammatory and antibacterial properties, which can help to reduce the risk of oral infections.

Advantages and Limitations for Lab Experiments

N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a well-established mechanism of action that has been extensively studied. N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide is also relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to the use of N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide in lab experiments. It can be difficult to control the concentration and distribution of N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide in the oral environment, which can affect its effectiveness. In addition, N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide may interact with other compounds in the oral environment, which can complicate the interpretation of experimental results.

Future Directions

There are several areas of future research that could be explored with regards to N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide. One potential direction is the development of new formulations of N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide that can be more effectively delivered to the oral environment. This could involve the use of novel drug delivery systems, such as nanoparticles or liposomes, to target N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide to specific areas of the mouth. Another area of future research is the investigation of the long-term effects of N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide on tooth enamel and oral health. This could involve longitudinal studies to track changes in tooth enamel over time, as well as studies to assess the impact of N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide on overall oral health and quality of life. Finally, further research is needed to explore the potential of N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide for the treatment of other dental conditions, such as periodontal disease and oral cancer.

Synthesis Methods

N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase synthesis, and microwave-assisted synthesis. The most commonly used method involves the reaction of 1-cyanocyclopentanecarboxylic acid with 2,6-dichlorophenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide.

Scientific Research Applications

N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide has been extensively studied in the field of dental research, with numerous studies demonstrating its effectiveness in preventing and treating dental caries. It has been shown to remineralize tooth enamel, reduce the incidence of dental caries, and inhibit the growth of oral bacteria that contribute to tooth decay. N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide has also been investigated for its potential in the treatment of dentin hypersensitivity, a common dental problem characterized by sharp pain in response to hot, cold, or sweet stimuli.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O/c15-11-4-3-5-12(16)10(11)8-13(19)18-14(9-17)6-1-2-7-14/h3-5H,1-2,6-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLSVILSJNOKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide

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